Tipiracil-trifluridine is a combination drug used primarily in the treatment of metastatic colorectal cancer that is resistant to standard therapies. This compound consists of two active components: trifluridine, a nucleoside analog that mimics thymidine, and tipiracil, which inhibits the enzyme thymidine phosphorylase. This combination enhances the therapeutic efficacy of trifluridine by preventing its rapid degradation, thereby increasing its bioavailability.
Tipiracil-trifluridine is classified as an oral chemotherapeutic agent and is marketed under the brand name TAS-102. It was approved for clinical use in Japan in 2014, followed by approvals in the United States and Europe in 2015 and 2016, respectively. The drug is specifically indicated for patients with metastatic colorectal cancer who have previously undergone treatment with other chemotherapy regimens and are considered chemorefractory .
The synthesis of tipiracil-trifluridine involves the individual preparation of trifluridine and tipiracil, followed by their combination in a specific molecular ratio. Trifluridine is synthesized through a series of chemical reactions that modify thymidine to enhance its antitumor properties. Tipiracil is produced via a different synthetic pathway that focuses on creating a stable inhibitor of thymidine phosphorylase.
The final formulation combines these two compounds to form tipiracil-trifluridine, ensuring a balanced therapeutic effect while minimizing side effects associated with higher doses of trifluridine alone .
Tipiracil-trifluridine has a complex molecular structure characterized by its two main components:
The molecular formula for trifluridine is C₁₃H₁₈F₃N₂O₄, while tipiracil has the formula C₈H₈F₃N₃O₂. The combination's structure allows for effective cellular uptake and subsequent incorporation into DNA during replication .
The primary chemical reactions involved with tipiracil-trifluridine include:
These reactions are critical for the drug's mechanism of action, leading to cytotoxic effects on rapidly dividing cancer cells .
The mechanism by which tipiracil-trifluridine exerts its antitumor effects involves several key processes:
Relevant data from pharmacological studies indicate that optimal dosing regimens can significantly affect both efficacy and safety profiles in patients receiving treatment .
Tipiracil-trifluridine is primarily utilized in oncology for treating advanced metastatic colorectal cancer that does not respond to standard therapies. Its applications extend beyond this indication as ongoing research explores potential uses in other malignancies where traditional treatments have failed.
Tipiracil-trifluridine (FTD/TPI), known commercially as TAS-102 or Lonsurf®, represents a novel oral cytotoxic agent specifically engineered to overcome limitations of traditional fluoropyrimidine therapies in mCRC. Its development marks a significant advancement in targeting refractory disease, where therapeutic options remain limited.
The journey of FTD/TPI began with the synthesis of trifluridine (FTD), a thymidine analog, in the 1960s. Initial enthusiasm waned due to FTD's rapid enzymatic degradation by thymidine phosphorylase (TP), resulting in poor bioavailability and short plasma half-life (18 minutes) [6]. The compound was "resurrected" in the early 2000s through the strategic addition of tipiracil (TPI), a potent TP inhibitor, which increased FTD’s oral bioavailability by 22-fold [6]. This fixed-dose combination (molar ratio 1:0.5) underwent systematic clinical development:
Table 1: Key Milestones in FTD/TPI Development
Year | Event | Significance |
---|---|---|
1960s | Synthesis of trifluridine | Initial antitumor activity identified |
2000 | Tipiracil co-formulation | Addressed rapid FTD degradation |
2012 | Phase I dosing established | 35 mg/m² twice daily (days 1–5, 8–12 q28d) |
2015 | RECOURSE trial published | Pivotal OS benefit leading to global approvals |
2018 | TERRA trial published | Validation in Asian populations |
Traditional fluoropyrimidines (e.g., 5-fluorouracil, capecitabine) exert cytotoxicity primarily through thymidylate synthase (TS) inhibition, disrupting DNA synthesis. However, TS overexpression and inefficient DNA incorporation contribute to treatment resistance [6]. FTD/TPI introduces a dual mechanism:
Table 2: Mechanism Comparison: FTD/TPI vs. Classical Fluoropyrimidines
Parameter | FTD/TPI | 5-Fluorouracil |
---|---|---|
Primary mechanism | DNA incorporation → strand breaks | TS inhibition → dTMP depletion |
Resistance profile | Active in 5-FU-resistant xenografts | High TS expression confers resistance |
Key enzymatic modulator | Thymidine phosphorylase (inhibited by TPI) | Dihydropyrimidine dehydrogenase (rate-limiting) |
FTD/TPI is firmly established as a standard third-line option for mCRC patients progressing on fluoropyrimidine-, oxaliplatin-, irinotecan-, and biologic-based therapies. Its positioning has evolved with recent data supporting expanded applications:
Table 3: Clinical Efficacy of FTD/TPI in Key mCRC Trials
Trial (Year) | Regimen | Median OS (months) | Median PFS (months) | Hazard Ratio (OS) |
---|---|---|---|---|
RECOURSE (2015) | FTD/TPI vs. placebo | 7.1 vs. 5.3 | 2.0 vs. 1.7 | 0.68 (p < 0.001) |
TERRA (2018) | FTD/TPI vs. placebo | 7.8 vs. 7.1 | 2.0 vs. 1.8 | 0.79 (p = 0.035) |
SUNLIGHT (2023) | FTD/TPI + bevacizumab vs. FTD/TPI | 10.8 vs. 7.5 | 5.6 vs. 2.4 | 0.61 (p < 0.001) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9